![molecular formula C21H23N3O2 B2815261 4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941876-34-2](/img/structure/B2815261.png)
4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polyamide Applications
Polyamides with ether linkages and ortho-phenylene units, synthesized from aromatic nucleophilic substitution reactions involving 4-tert-butylcatechol, exhibit non-crystallinity, excellent solubility in various solvents, and form transparent, flexible films. These polyamides demonstrate high thermal stability with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C, making them suitable for applications requiring materials with significant thermal resistance and flexibility (Hsiao, Yang, & Chen, 2000).
Crystal Structure and Supramolecular Assembly
The crystal structure of compounds like bosentan monohydrate showcases a U-shaped channel formed by the dihedral angles between pyrimidine and benzene rings. This structure facilitates the formation of a two-dimensional supramolecular array through hydrogen bonding and weak intermolecular interactions, suggesting potential in the design of molecular assemblies and materials science (Kaur et al., 2012).
Heterocyclic Synthesis and Biological Potential
The synthesis of pyrimidine-linked pyrazole heterocyclic compounds via microwave irradiation demonstrates a method for creating potentially biologically active molecules. These compounds, evaluated for insecticidal and antibacterial potential, highlight the role of heterocyclic chemistry in developing new agrochemicals and antibiotics, contributing to fields like pest control and medicinal chemistry (Deohate & Palaspagar, 2020).
Polyimide Materials with Low Dielectric Constants
Novel polyimides derived from unsymmetric diamines with tert-butyl side groups exhibit low dielectric constants, excellent solubility, and high glass transition temperatures. The introduction of bulky tert-butyl groups increases the interchain distance, reducing intermolecular forces and enhancing the material's electrical insulating properties, relevant for electronic and aerospace industries (Chern & Tsai, 2008).
Genotoxicity Studies
Research on the genotoxic effects of chemicals like methyl-tert-butyl ether and BTEX compounds on human lymphocytes indicates the importance of evaluating environmental contaminants for their potential to cause DNA damage. Such studies are crucial for assessing the risks associated with exposure to these compounds, informing public health policies and environmental regulations (Chen et al., 2008).
Wirkmechanismus
Target of Action
A related compound, risdiplam, is known to be a pre-mrna splicing modifier of the motor neuron survival gene smn2 . This suggests that our compound might have a similar target or mechanism.
Mode of Action
Given its structural similarity to risdiplam, it may also act as a pre-mrna splicing modifier . This means it could potentially alter the splicing of pre-mRNA, leading to changes in the production of the SMN protein.
Biochemical Pathways
If it acts similarly to risdiplam, it could affect the splicing of smn2 pre-mrna . This could lead to an increase in full-length SMN protein, which is crucial for the health of motor neurons.
Result of Action
If it acts similarly to risdiplam, it could potentially increase the levels of full-length smn protein . This could have beneficial effects in conditions like spinal muscular atrophy, where there is a deficiency of this protein.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-13-6-11-17-22-14(2)18(20(26)24(17)12-13)23-19(25)15-7-9-16(10-8-15)21(3,4)5/h6-12H,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRLSTHFBSINGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

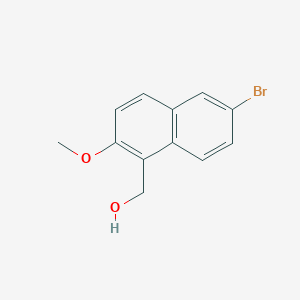

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815181.png)
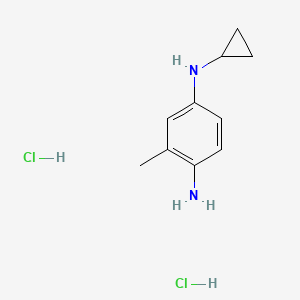

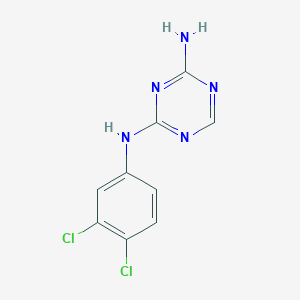

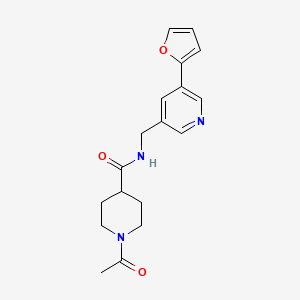
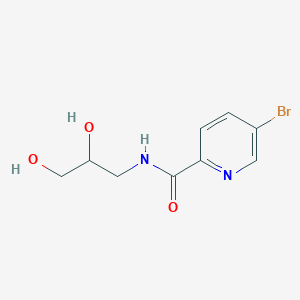
![4,6-dihydro-1H-thieno[3,4-c]pyrazole](/img/structure/B2815197.png)
![2,4-Dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2815198.png)
![3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815199.png)
![N-(4-methoxyphenyl)-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815200.png)
